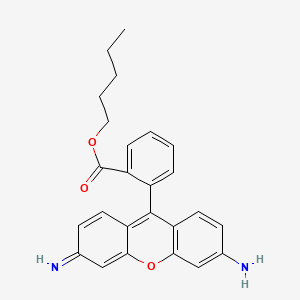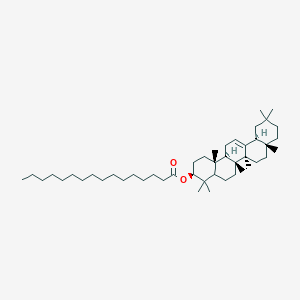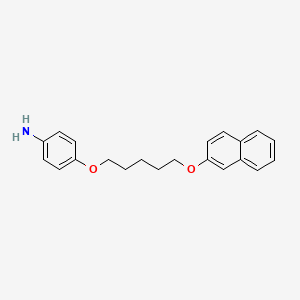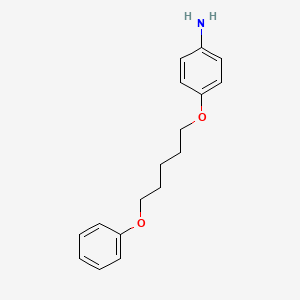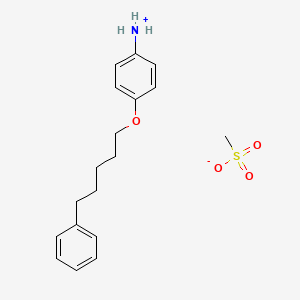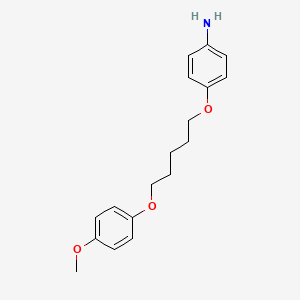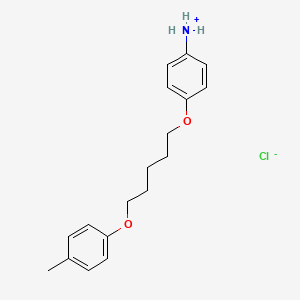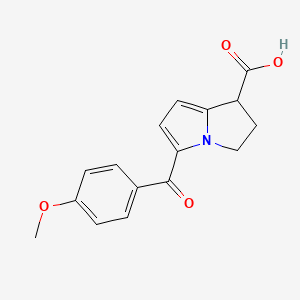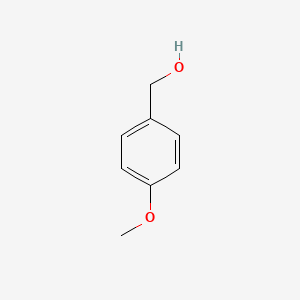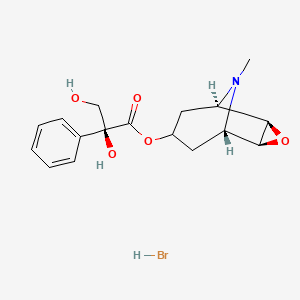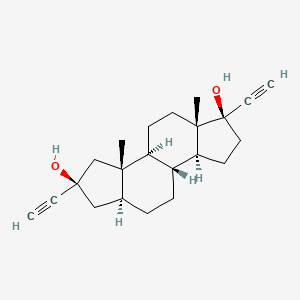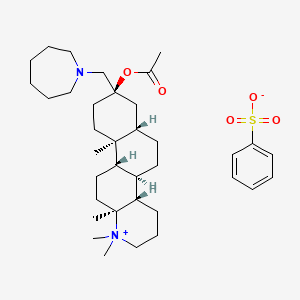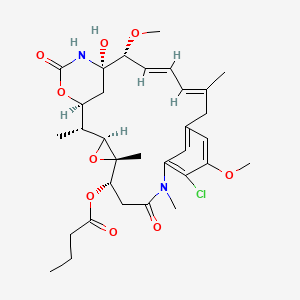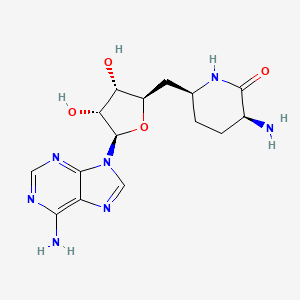
5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic A9145e is a biochemical.
Applications De Recherche Scientifique
1. Biochemical and Genomic Applications
5'-amino-5'-deoxy nucleoside and nucleotide analogs, including 5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine, are essential in various biological, pharmaceutical, and genomic applications due to their increased reactivity compared to hydroxyls. These analogs are synthesized from naturally occurring nucleosides, showing their utility in DNA incorporation and genomic sequence analysis (Wolfe et al., 2002).
2. Adenosine Receptor Antagonism and Inverse Agonism
Research has explored the role of adenosine analogs as selective antagonists and inverse agonists for adenosine receptors, particularly the adenosine A(1) receptor. Modifications, such as the removal of the 5'-OH group and introduction of substituents at the 3'-NH(2) position, have been instrumental in understanding receptor affinity and inverse agonist behavior (van Calenbergh et al., 2002).
3. Influence on DNA Stability
Incorporation of modified bases like 2'-Deoxy-8-(propyn-1-yl)adenosine in oligodeoxyribonucleotides has been studied for its impact on the stability of duplex and quadruplex DNA structures. These studies provide insights into the stability mechanisms of DNA and its potential for therapeutic applications (Catalanotti et al., 2000).
4. Nonenzymatic Nucleic Acid Copying
Research on 3'-amino-3'-deoxy analogs of nucleotides, which include 5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine, has demonstrated their potential in nonenzymatic copying of nucleic acid templates. This is crucial for understanding the origins of life and the development of new synthetic biology methods (Izgu et al., 2016).
5. Inhibition of MTAP for Antiproliferative Agents
The synthesis of potent inhibitors of human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) is a significant area of study. Inhibiting MTAP is a potential target in antiproliferative therapy, demonstrating the role of adenosine analogs in cancer research (Kamath et al., 2004).
Propriétés
Numéro CAS |
67214-43-1 |
|---|---|
Nom du produit |
5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine |
Formule moléculaire |
C15H21N7O4 |
Poids moléculaire |
363.37 g/mol |
Nom IUPAC |
(3S,6S)-3-amino-6-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]piperidin-2-one |
InChI |
InChI=1S/C15H21N7O4/c16-7-2-1-6(21-14(7)25)3-8-10(23)11(24)15(26-8)22-5-20-9-12(17)18-4-19-13(9)22/h4-8,10-11,15,23-24H,1-3,16H2,(H,21,25)(H2,17,18,19)/t6-,7-,8+,10+,11+,15+/m0/s1 |
Clé InChI |
BWDKBEBWUPIWNC-RRDIACHRSA-N |
SMILES isomérique |
C1C[C@@H](C(=O)N[C@@H]1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
SMILES |
C1CC(C(=O)NC1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
SMILES canonique |
C1CC(C(=O)NC1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Apparence |
Solid powder |
Autres numéros CAS |
67214-43-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Antibiotic A9145e; 35391 RP; Antibiotic 35391 RP; Antibiotic A9145 E. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



